Ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate dihydrochloride
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Overview
Description
This compound is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis
Piperidine derivatives are involved in a variety of intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Mycobacterium Tuberculosis Inhibition A study developed a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates to investigate their inhibitory effects on Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, as well as their antituberculosis activity and cytotoxicity. Among the compounds studied, a specific analogue showed promising activity against all tests with significant inhibition percentages and minimal cytotoxicity, indicating its potential as a Mycobacterium tuberculosis inhibitor (Jeankumar et al., 2013).
Antimicrobial Activity Another research focused on the synthesis of ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate derivatives and their subsequent reactions to produce compounds with potential biological activities. These synthesized compounds were evaluated for their antibacterial and antifungal activities, with some showing good antimicrobial properties. This highlights the potential use of these compounds in developing new antimicrobial agents (Shafi et al., 2021).
Anticancer Agents In another study, piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents. This research demonstrated that some synthesized compounds have lower IC50 values, indicating strong anticancer activities compared to the reference drug doxorubicin. Such findings suggest these compounds could serve as potent anticancer agents, warranting further in vivo studies to ascertain their therapeutic usefulness (Rehman et al., 2018).
Future Directions
The future directions in the field of piperidine derivatives involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . Moreover, the pharmaceutical applications of synthetic and natural piperidines are being explored, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
properties
IUPAC Name |
ethyl 4-methyl-2-piperidin-4-yl-1,3-thiazole-5-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S.2ClH/c1-3-16-12(15)10-8(2)14-11(17-10)9-4-6-13-7-5-9;;/h9,13H,3-7H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPQCKRMNFBFKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2CCNCC2)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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